MrgprX2 antagonist-1
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Overview
Description
MrgprX2 antagonist-1 is a compound known for its ability to inhibit the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. This compound has shown potential in treating inflammatory disorders of the skin and other conditions related to mast cell activation .
Preparation Methods
The synthesis of MrgprX2 antagonist-1 involves several steps. One method includes the preparation of the compound using a combination of organic solvents and reagents. For instance, a preparation method for an in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . Industrial production methods are not extensively documented, but the synthesis typically involves standard organic chemistry techniques such as condensation reactions and purification through chromatography .
Chemical Reactions Analysis
MrgprX2 antagonist-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound, which can alter its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and alkyl groups, which can replace existing functional groups on the molecule.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have enhanced or reduced biological activity
Scientific Research Applications
MrgprX2 antagonist-1 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of MRGPRX2 inhibitors and to develop new compounds with improved efficacy.
Biology: The compound is utilized to investigate the role of MRGPRX2 in mast cell activation and its involvement in allergic and inflammatory responses.
Medicine: This compound shows promise in treating conditions such as atopic dermatitis, asthma, and other allergic diseases by inhibiting mast cell degranulation
Mechanism of Action
MrgprX2 antagonist-1 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, prostaglandins, and cytokines, which are responsible for allergic and inflammatory responses. The downstream signaling pathways involve the activation of the phospholipase C pathway, leading to intracellular calcium influx and mast cell degranulation .
Comparison with Similar Compounds
MrgprX2 antagonist-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting MRGPRX2. Similar compounds include:
QWF (glutaminyl-D-tryptophylphenylalanine): A tripeptide that inhibits MRGPRX2 activation by basic secretagogues.
GE0118 and GE0119: Small molecule antagonists that inhibit mast cell activation at higher concentrations.
Natural Products: Compounds such as rosmarinic acid, liquiritin, osthole, and sinomenine, which interact with MRGPRX2 and have various biological effects.
This compound stands out due to its potential therapeutic applications and its ability to specifically target MRGPRX2, making it a valuable compound for research and development in the field of allergic and inflammatory diseases.
Properties
Molecular Formula |
C15H15F5N4O2S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[5-[(3,5-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |
InChI |
InChI=1S/C15H15F5N4O2S/c1-2-24(7-11(25)15(18,19)20)14(26)21-13-23-22-12(27-13)5-8-3-9(16)6-10(17)4-8/h3-4,6,11,25H,2,5,7H2,1H3,(H,21,23,26)/t11-/m1/s1 |
InChI Key |
QJCRGWUNWPWJCQ-LLVKDONJSA-N |
Isomeric SMILES |
CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F |
Canonical SMILES |
CCN(CC(C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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